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Introduction

Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous
environmental pollutant formed from the incomplete combustion of organic materials. It is
recognized as a group 1 carcinogen by the International Agency for Research on Cancer
(IARC) and is implicated in a range of pathologies beyond cancer, including cardiovascular and
inflammatory diseases. A primary mechanism underlying BaP's toxicity is its ability to induce
oxidative stress and a subsequent inflammatory response. This technical guide provides an in-
depth overview of the molecular mechanisms, key signaling pathways, and experimental
methodologies relevant to understanding the role of BaP in oxidative stress and inflammation.

Mechanisms of Benzo[a]pyrene-Induced Oxidative
Stress

The pro-oxidant effects of Benzo[a]pyrene (BaP) are primarily initiated through its metabolic
activation into reactive intermediates. This process, largely mediated by cytochrome P450
(CYP) enzymes, leads to the generation of reactive oxygen species (ROS), which disrupts
cellular redox homeostasis and causes oxidative damage to lipids, proteins, and DNA.

Metabolic Activation of Benzo[a]pyrene
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Upon entering the cell, BaP, a lipophilic molecule, readily crosses the cell membrane. Its
bioactivation is a multi-step process predominantly catalyzed by CYP enzymes, particularly
CYP1Al and CYP1BL1.[1][2] The expression of these enzymes is induced by BaP itself through
the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3]

[4]

The key steps in BaP's metabolic activation leading to ROS production are:

Formation of Epoxides: CYP enzymes metabolize BaP to form BaP-7,8-epoxide.[5]

o Conversion to Dihydrodiols: Epoxide hydrolase converts BaP-7,8-epoxide to BaP-7,8-
dihydrodiol.[5]

o Formation of Diol Epoxides: Further oxidation of BaP-7,8-dihydrodiol by CYP enzymes
generates the highly reactive and ultimate carcinogen, BaP-7,8-diol-9,10-epoxide (BPDE).[1]
[6] BPDE can covalently bind to DNA, forming adducts that can lead to mutations.[6]

o Formation of Radical Cations: A single-electron oxidation of BaP by CYP enzymes can form
a BaP radical cation, which can also contribute to ROS generation.[5][7]

o Formation of Quinones: BaP can be metabolized to quinones, such as BaP-diones, which
can undergo redox cycling, a process that repeatedly generates superoxide anions and other
ROS.[5][7]

Generation of Reactive Oxygen Species (ROS)

The metabolic intermediates of BaP, particularly quinones and radical cations, are potent
generators of ROS.[5][7] The primary ROS produced include:

e Superoxide anion (O27): Generated during the redox cycling of BaP-quinones and the
catalytic cycle of CYP enzymes.[8]

o Hydrogen peroxide (H202): Formed from the dismutation of superoxide anions.

e Hydroxyl radical (*OH): A highly reactive species that can be formed from Hz0: via the
Fenton reaction.
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This surge in ROS overwhelms the cell's antioxidant defense systems, leading to a state of
oxidative stress.[5][7]

Oxidative Damage

The excess ROS generated by BaP metabolism can inflict damage on various cellular
components:

 Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to

a chain reaction of lipid peroxidation. This process generates cytotoxic byproducts like
malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can further propagate
cellular damage.[8][9]

¢ Protein Oxidation: ROS can oxidize amino acid residues in proteins, leading to
conformational changes, loss of function, and increased susceptibility to degradation.

 DNA Damage: ROS can directly damage DNA by causing single- and double-strand breaks
and by oxidizing DNA bases, most notably forming 8-hydroxy-2'-deoxyguanosine (8-OHdG),
a marker of oxidative DNA damage.[8][10]

Benzo[a]pyrene-Induced Inflammation

Oxidative stress is a key driver of inflammation. The cellular damage and signaling cascades
initiated by BaP-induced ROS production culminate in the activation of inflammatory pathways
and the release of pro-inflammatory mediators.

Activation of Inflammatory Signaling Pathways

Several key signaling pathways are activated in response to BaP-induced oxidative stress,
leading to a pro-inflammatory cellular environment:

» Nuclear Factor-kappa B (NF-kB) Pathway: NF-kB is a master regulator of inflammation. In
resting cells, it is sequestered in the cytoplasm by inhibitor of kB (IkB) proteins. ROS can
activate IkB kinase (IKK), which phosphorylates IkB, leading to its ubiquitination and
proteasomal degradation. This frees NF-kB to translocate to the nucleus, where it binds to
the promoter regions of target genes and induces the transcription of pro-inflammatory
cytokines, chemokines, and adhesion molecules.[5][11][12]
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» Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including ERK, JNK,
and p38, are activated by various cellular stresses, including ROS. Activated MAPKs can
phosphorylate and activate transcription factors such as AP-1 (Activator Protein-1), which, in
turn, promotes the expression of inflammatory genes.

e NLRP3 and NLRP1 Inflammasomes: The NLRP3 and NLRP1 inflammasomes are multi-
protein complexes that, upon activation by cellular stress signals like ROS, cleave pro-
caspase-1 into its active form.[13] Active caspase-1 then processes the pro-inflammatory
cytokines pro-IL-1(3 and pro-IL-18 into their mature, secreted forms.[13]

Production of Inflammatory Mediators

The activation of these signaling pathways leads to the increased expression and secretion of
a variety of pro-inflammatory mediators:

e Pro-inflammatory Cytokines: BaP exposure has been shown to increase the production of
key inflammatory cytokines, including Interleukin-1(3 (IL-13), Tumor Necrosis Factor-a (TNF-
a), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[5][11][12] These cytokines play a central role
in orchestrating the inflammatory response.

o Adhesion Molecules: BaP can upregulate the expression of adhesion molecules such as
Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-
1) on endothelial cells.[11] This promotes the adhesion and transmigration of leukocytes to
sites of inflammation.

The Role of AhR and Nrf2 Signaling Pathways

The Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)
pathways are two critical regulators of the cellular response to BaP. While AhR activation is
central to BaP's metabolic activation and subsequent toxicity, the Nrf2 pathway represents a
key adaptive defense mechanism against oxidative stress.

Aryl Hydrocarbon Receptor (AhR) Pathway

As previously mentioned, BaP is a potent ligand for AhR.[3] Upon binding BaP, AhR
translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and
binds to xenobiotic response elements (XRES) in the promoter regions of target genes.[11] This
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leads to the increased transcription of genes encoding phase | metabolizing enzymes, most
notably CYP1A1 and CYP1B1, which are responsible for the metabolic activation of BaP.[2][3]
Thus, the AhR pathway plays a pivotal role in initiating the cascade of events leading to BaP-
induced oxidative stress.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway

The Nrf2 pathway is the primary regulator of the antioxidant response. Under basal conditions,
Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keapl),
which facilitates its ubiquitination and proteasomal degradation.[14] Oxidative or electrophilic
stress, such as that induced by BaP metabolites, can modify cysteine residues on Keapl,
leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[14] This allows
Nrf2 to translocate to the nucleus, where it binds to antioxidant response elements (ARES) in
the promoter regions of its target genes. These genes encode a wide array of antioxidant and
detoxification enzymes, including:

Heme oxygenase-1 (HO-1)

NAD(P)H:quinone oxidoreductase 1 (NQO1)

Glutathione S-transferases (GSTs)

Catalase (CAT)

Superoxide dismutase (SOD)

Activation of the Nrf2 pathway is a crucial cellular defense mechanism to counteract BaP-
induced oxidative stress by enhancing the cell's capacity to neutralize ROS and detoxify
reactive metabolites.[15][16]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of
Benzo[a]pyrene on markers of oxidative stress and inflammation.

Table 1: Effects of Benzo[a]pyrene on Oxidative Stress Markers
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Cell BaP Fold
. . Exposure
TypelOrgani Concentrati Ti Marker ChangelEff Reference
ime
sm on ect
) N Significant
Human Skin 5 uM Not Specified ROS ) [3]
increase
) N Carbonyl Significant
Human Skin 5uM Not Specified ) [3]
Compounds increase
Gill cells of C. Increased
) 2,4,8ug/mL  12and 24 h ROS [10]
farreri content
Human
Endothelial 10, 20, 50 N Increased
) Not Specified ROS ] [4]
Progenitor pmol/I generation
Cells (EPCs)
Ul Significant
1 puM 24 and 48 h ROS _ [5]
macrophages increase

Table 2: Effects of Benzo[a]pyrene on Inflammatory Cytokines
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Cell BaP Fold
. . Exposure .
TypelOrgani Concentrati Ti Cytokine ChangelEff Reference
ime
sm on ect
24, 48, and Significant
SVGA cells 1uM IL-1B8 (MRNA) [8]
72 h increase
Human SZ95 N Stimulatory
10> M Not Specified  IL-6 ) [11]
sebocytes action
Human
Endothelial 10, 20, 50 N Induced
) Not Specified  IL-1 [4]
Progenitor pumol/I release
Cells (EPCs)
Human
Endothelial 10, 20, 50 N Induced
) Not Specified  TNF-a [4]
Progenitor pmol/I release
Cells (EPCs)
Ul Increased
1uM 72 h MCP-1 [8]
macrophages levels
Ul Modest
1uM 72 h TNF-a ) [8]
macrophages increase
Ul Modest
1uM 72 h IL-8 , [8]
macrophages increase
Ul Modest
1uM 72 h IL-1B _ [8]
macrophages increase
Mouse Lung S
Co-exposure N IL-4, IL-5, IL- Significantly
Homogenate ) Not Specified [17]
o with HDM 13 elevated
s (in vivo)
Mouse Lung
Co-exposure N Strongly
Homogenate ) Not Specified  IL-17A ) [17]
o with HDM induced
s (in vivo)

Table 3: Effects of Benzo[a]pyrene on Gene and Protein Expression
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Cell BaP ~ Fold
. . Exposure GenelProtei
TypelOrgani Concentrati Ti ChangelEff Reference
ime n
sm on ect
_ - . > 2-fold
Human Skin 5uM Not Specified  AhR (protein) [3]
increase
_ 3 CYP1A1 > 2-fold
Human Skin 5uM Not Specified ) ) [3]
(protein) increase
24, 48, and CYP1Al Significant
SVGA cells 1uM ) [8]
72 h (MRNA) increase
24, 48, and CYP1B1 Significant
SVGA cells 1uM ) [8]
72 h (MRNA) increase
SOD1 Significant
SVGA cells 1uM 24 h ) [8]
(MRNA) increase
Significant
SVGA cells 1 uM 24 h CAT (MRNA) [8]
increase
Nuclear Nrf2 2.6-fold
Jurkat cells 2.5 uM 48 h ) ) [15]
(protein) increase
Hepalclc7 Nuclear Nrf2 7.8-fold
2.5uM 48 h _ ) [15]
cells (protein) increase

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of BaP-

induced oxidative stress and inflammation.

Measurement of Intracellular ROS using 2',7'-

Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is

deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then

oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence

intensity is proportional to the amount of ROS.
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Protocol for Adherent Cells:

e Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to
adhere overnight.

* Remove the culture medium and wash the cells twice with pre-warmed phosphate-buffered
saline (PBS) or Hank's Balanced Salt Solution (HBSS).

e Prepare a 10 uM working solution of DCFH-DA in pre-warmed serum-free medium or HBSS.

e Add 100 pL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at
37°C in the dark.

e Remove the DCFH-DA solution and wash the cells twice with pre-warmed PBS or HBSS.

e Add 100 pL of the BaP solution (at desired concentrations) or vehicle control to the
respective wells.

 Incubate for the desired exposure time.

o Measure the fluorescence intensity using a fluorescence microplate reader with excitation at
~485 nm and emission at ~535 nm.

Western Blot Analysis for CYP1A1l Expression

Principle: Western blotting is used to detect the specific protein CYP1Al in a complex mixture
of proteins extracted from cells.

Protocol:
e Cell Lysis:

Treat cells with BaP at desired concentrations and for the desired time.

o

Wash cells with ice-cold PBS.

[¢]

[¢]

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

[e]

Incubate on ice for 30 minutes, with vortexing every 10 minutes.
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o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Collect the supernatant containing the total protein lysate.

Protein Quantification:
o Determine the protein concentration of the lysates using a BCA protein assay Kkit.
SDS-PAGE:

o Mix 20-30 pg of protein from each sample with Laemmli sample buffer and heat at 95°C
for 5 minutes.

o Load the samples onto a 10% SDS-polyacrylamide gel and run at 100-120V.
Protein Transfer:

o Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at
100V for 1-2 hours at 4°C.

Blocking:

o Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-
buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

Antibody Incubation:

o Incubate the membrane with a primary antibody specific for CYP1A1l (e.g., rabbit anti-
CYP1A1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

o Wash the membrane three times with TBST for 10 minutes each.

o Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-
rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

Detection:

o Wash the membrane three times with TBST for 10 minutes each.
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o Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the
protein bands using a chemiluminescence imaging system.

o Normalization:

o Strip the membrane and re-probe with an antibody against a loading control protein such
as [-actin or GAPDH to normalize for protein loading.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6
and TNF-a

Principle: A sandwich ELISA is used to quantify the concentration of a specific cytokine (e.g.,
IL-6 or TNF-q) in a sample, such as cell culture supernatant.

Protocol (General):
o Coating:

o Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of
interest (e.g., anti-human IL-6) overnight at 4°C.

e Blocking:

o Wash the plate and block the remaining protein-binding sites in the wells with a blocking
buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

o Sample and Standard Incubation:
o Wash the plate.

o Add standards of known cytokine concentrations and the unknown samples (cell culture
supernatants) to the wells.

o Incubate for 2 hours at room temperature.
o Detection Antibody Incubation:

o Wash the plate.
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o Add a biotinylated detection antibody specific for the cytokine to the wells.

o Incubate for 1-2 hours at room temperature.

e Enzyme Conjugate Incubation:
o Wash the plate.
o Add streptavidin-horseradish peroxidase (HRP) conjugate to the wells.
o Incubate for 20-30 minutes at room temperature.
e Substrate Addition and Color Development:
o Wash the plate.
o Add a substrate solution (e.g., TMB) to the wells.
o Incubate in the dark for 15-30 minutes at room temperature to allow for color development.
e Stopping the Reaction:
o Add a stop solution (e.g., 2N H2S04) to each well to stop the reaction.
e Measurement:
o Measure the absorbance at 450 nm using a microplate reader.
» Calculation:

o Generate a standard curve by plotting the absorbance values of the standards against
their known concentrations.

o Use the standard curve to determine the concentration of the cytokine in the unknown
samples.

Lipid Peroxidation (MDA) Assay
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Principle: This assay measures the level of malondialdehyde (MDA), a major product of lipid
peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product that can be
measured spectrophotometrically.

Protocol:
e Sample Preparation:

o Homogenize tissue or lyse cells in MDA lysis buffer containing an antioxidant like butylated
hydroxytoluene (BHT) to prevent further lipid peroxidation during sample processing.

o Centrifuge to remove insoluble material.
e Reaction with TBA:
o Add TBA solution to the sample supernatant.
o Incubate at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
o Cool the samples on ice to stop the reaction.
e Measurement:
o Centrifuge the samples to pellet any precipitate.
o Transfer the supernatant to a 96-well plate.
o Measure the absorbance at ~532 nm using a microplate reader.
e Quantification:
o Prepare a standard curve using known concentrations of MDA.

o Calculate the MDA concentration in the samples based on the standard curve.

NF-kB Luciferase Reporter Assay

Principle: This assay measures the transcriptional activity of NF-kB. Cells are transfected with a
plasmid containing the luciferase reporter gene under the control of a promoter with NF-kB
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response elements. Activation of NF-kB leads to the expression of luciferase, which can be
quantified by measuring its enzymatic activity (light production).

Protocol:
e Transfection:

o Co-transfect cells with an NF-kB luciferase reporter plasmid and a control plasmid (e.g.,
Renilla luciferase) for normalization of transfection efficiency.

e Treatment:

o After 24-48 hours, treat the transfected cells with BaP or vehicle control for the desired
time.

e Cell Lysis:
o Lyse the cells using a passive lysis buffer.
e Luciferase Assay:

o Add luciferase assay reagent to the cell lysate to measure firefly luciferase activity (light
emission).

o Add a second reagent (e.g., Stop & Glo®) to quench the firefly luciferase signal and
simultaneously measure Renilla luciferase activity.

e Data Analysis:
o Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

o Express the results as fold induction of NF-kB activity relative to the vehicle control.

Nrf2 Activation Assay

Principle: Nrf2 activation is typically assessed by measuring its nuclear translocation and the
expression of its target genes.

Protocol (Western Blot for Nuclear Nrf2):
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e Nuclear and Cytoplasmic Fractionation:
o Treat cells with BaP or vehicle control.

o Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially
available kit.

e Western Blotting:

o Perform Western blotting on both the nuclear and cytoplasmic fractions as described in
Protocol 5.2.

o Use a primary antibody specific for Nrf2.

o Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.qg.,
GAPDH) to confirm the purity of the fractions.

e Analysis:

o Quantify the Nrf2 protein levels in the nuclear and cytoplasmic fractions to determine the
extent of nuclear translocation.

Protocol (gPCR for Nrf2 Target Genes):
e RNA Extraction and cDNA Synthesis:

o Treat cells with BaP or vehicle control.

o Extract total RNA from the cells and synthesize cDNA using reverse transcriptase.
e Quantitative PCR (qPCR):

o Perform qPCR using primers specific for Nrf2 target genes (e.g., HMOX1, NQO1) and a
housekeeping gene (e.g., GAPDH or ACTB) for normalization.

o Data Analysis:

o Calculate the relative mRNA expression of the target genes using the AACt method.
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Caption: Benzo[a]pyrene signaling pathways in oxidative stress and inflammation.

Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 19/ 20 Tech Support


https://pubmed.ncbi.nlm.nih.gov/26963242/
https://pubmed.ncbi.nlm.nih.gov/26963242/
https://pubmed.ncbi.nlm.nih.gov/26963242/
https://www.raybiotech.com/human-nrf2-transcription-factor-activity-assay-tfeh-nrf2
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/OZB/ROS0300.pdf
https://www.protocols.io/view/lipid-peroxidation-assessment-q26g7rz43vwz/v1
https://www.researchgate.net/figure/Effect-of-BaP-on-Nrf2-target-genes-Real-time-qPCR-results-showing-the-effect-of-BaP-A_fig6_44626052
https://www.researchgate.net/publication/12094128_Differential_metabolism_of_benzoapyrene_and_benzoapyrene-78-dihydrodiol_by_human_CYP1A1_variants
https://pmc.ncbi.nlm.nih.gov/articles/PMC12672459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12672459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12672459/
https://www.benchchem.com/product/b130552#benzo-a-pyrene-s-role-in-oxidative-stress-and-inflammation
https://www.benchchem.com/product/b130552#benzo-a-pyrene-s-role-in-oxidative-stress-and-inflammation
https://www.benchchem.com/product/b130552#benzo-a-pyrene-s-role-in-oxidative-stress-and-inflammation
https://www.benchchem.com/product/b130552#benzo-a-pyrene-s-role-in-oxidative-stress-and-inflammation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b130552?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 20/ 20 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

